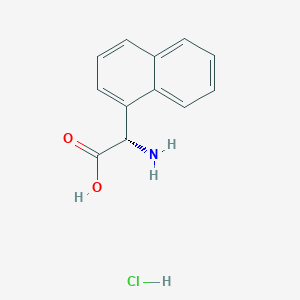

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride” is a salt formed from an amino-naphthalene acetic acid and hydrochloric acid . Naphthalene is a polycyclic aromatic hydrocarbon, and acetic acid is a simple carboxylic acid. The “S-” prefix indicates the stereochemistry of the amino group attached to the naphthalene ring. The hydrochloride indicates that a hydrochloric acid has been used to form a salt with the amino group .

Molecular Structure Analysis

The molecular structure analysis would involve techniques like nuclear magnetic resonance spectroscopy and mass spectrometry . These techniques could provide detailed information about the molecular structure of the compound.Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its specific chemical structure. Hydrochloric acid, as part of the compound, is known to be a strong acid and can participate in various acid-base reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. Factors such as solubility, stability, and reactivity could be influenced by the presence of the naphthalene ring, the acetic acid moiety, and the hydrochloride salt .Applications De Recherche Scientifique

Physiochemical Properties and Agricultural Use

Naphthalene acetic acid (NAA), a related compound, plays a critical role in agriculture, particularly in influencing the physiochemical properties of fruits. It promotes cell division and enlargement, leading to larger fruit sizes at harvest without compromising yield, thereby enhancing fruit quality. However, it is also noted that high concentrations of NAA can be toxic to plants, indicating the importance of controlled application in agricultural practices (Singh, Mirza, & Singh, 2017).

Medicinal Chemistry and Drug Development

Naphthalimide compounds, possessing a naphthalene framework, exhibit extensive potential in medicinal applications. They interact with biological cations, anions, small molecules, and macromolecules such as DNAs and enzymes, showing promising results as anticancer agents, among other applications. This highlights the naphthalene structure's utility in developing compounds for treating various diseases, with some derivatives even reaching clinical trials (Gong, Addla, Lv, & Zhou, 2016).

Environmental and Health Implications

Research on naphthalene also extends to its environmental and health implications, particularly its classification as a possible human carcinogen and its ubiquitous presence in both indoor and outdoor environments. Studies have emphasized the need for better characterization of naphthalene's sources, exposures, and potential health risks, highlighting its relevance to environmental health and policy (Jia & Batterman, 2010).

Biodegradation and Environmental Remediation

The microbial degradation of polycyclic aromatic hydrocarbons (PAHs), including naphthalene, is crucial for the ecological recovery of contaminated sites. This research area focuses on the genetic regulation of naphthalene degradation pathways and the development of new methods to enhance bioremediation efforts, reflecting the compound's significance in environmental science (Peng et al., 2008).

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S)-2-amino-2-naphthalen-1-ylacetic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-7-3-5-8-4-1-2-6-9(8)10;/h1-7,11H,13H2,(H,14,15);1H/t11-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSANNROGBIDFD-MERQFXBCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C=CC=C2[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-Amino-naphthalen-1-yl-acetic acid hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Bromo-2-methyl-[1,3]oxazolo[4,5-b]pyridine](/img/structure/B1378106.png)

![1,3,3-Trimethylbicyclo[2.2.1]heptane-2-carbonitrile](/img/structure/B1378109.png)

![1-[(Benzyloxy)carbonyl]-3-(carboxymethyl)pyrrolidine-3-carboxylic acid](/img/structure/B1378110.png)

![3-[6-(Tert-butoxy)pyridin-2-yl]propanoic acid](/img/structure/B1378116.png)

![1-[2-(Dimethylamino)-4-fluorophenyl]ethan-1-one](/img/structure/B1378120.png)